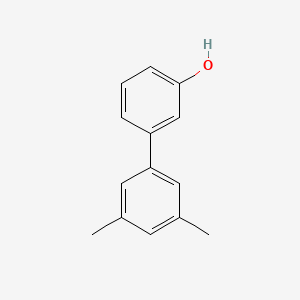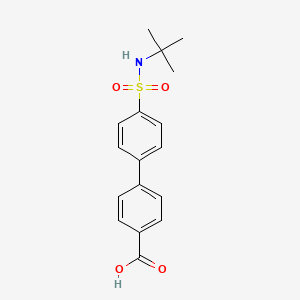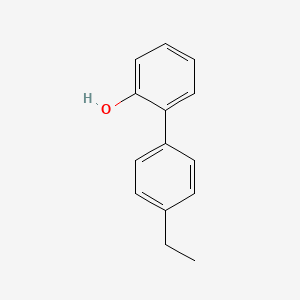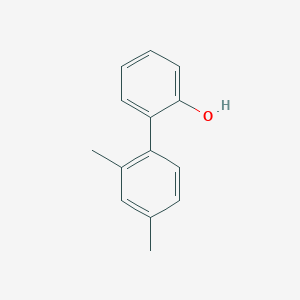
3-(3,5-Dimethylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethylphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with two methyl groups at the 3 and 5 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenol typically involves the alkylation of phenol with methyl groups. One common method involves the reaction of xylene (a mixture of o-xylene, m-xylene, and p-xylene) with an alkyl halide or anhydride in the presence of a catalyst. This reaction produces an intermediate 3,5-dimethylcarbonyl compound, which is then oxidized using a peroxide to form 3,5-dimethylphenol ester. The ester is subsequently hydrolyzed to yield 3,5-dimethylphenol .
Industrial Production Methods
Industrial production of 3,5-dimethylphenol often employs similar synthetic routes but on a larger scale. The process involves the use of xylene as the starting material, followed by carbonylation, oxidation, and hydrolysis steps. This method is advantageous due to its high yield, mild reaction conditions, and low raw material cost, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 3,5-dimethylphenol.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cholinesterase or acetylcholinesterase (AChE), forming unstable complexes with these enzymes through carbamoylation of their active sites . This inhibition can affect neurotransmission and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethylphenol
- 2,6-Dimethylphenol
- 3,4-Dimethylphenol
- 2,4-Dimethylphenol
Uniqueness
3,5-Dimethylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other dimethylphenols may not be as effective .
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXJOHGNZYNBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683434 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-34-0 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B6369852.png)
![3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6369869.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid](/img/structure/B6369876.png)

![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid](/img/structure/B6369884.png)


![3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6369914.png)



![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid](/img/structure/B6369954.png)
